molecular formula C12H14BrN3O2 B1383106 tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate CAS No. 1445951-50-7

tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

Cat. No.: B1383106
CAS No.: 1445951-50-7
M. Wt: 312.16 g/mol
InChI Key: KXBUZKQYPXTWGK-UHFFFAOYSA-N
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Description

tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is a high-value brominated heteroaromatic building block extensively used in pharmaceutical research and development. This compound features a carbamate-protected amine and a bromine substituent, making it a versatile intermediate for constructing more complex molecules via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination . Its primary research value lies in its role as a precursor in the synthesis of potential pharmacologically active compounds, particularly for targets where the imidazo[1,2-a]pyridine scaffold is known to show activity. The molecular formula is C 12 H 14 BrN 3 O 2 and it has a molecular weight of 312.16 g/mol . As a standard handling procedure, researchers should use appropriate personal protective equipment. This product is classified as For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

tert-butyl N-(7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-5-4-8(13)6-10(16)14-9/h4-7H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBUZKQYPXTWGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C=CC(=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context . Generally, the compound may act by binding to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

  • CAS : 1935349-92-0
  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.16 g/mol
  • Purity : 97.27%
  • Storage : 2–8°C
    Comparison :
  • The lower storage temperature (2–8°C) suggests differences in stability, possibly due to increased sensitivity to decomposition under ambient conditions .

tert-Butyl (6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

  • CAS : 1416337-71-7
  • Molecular Formula : C₁₂H₁₄BrN₃O₂
  • Molecular Weight : 312.16 g/mol
    Comparison :
  • The 6-bromo isomer occupies an intermediate steric and electronic profile between the 5- and 7-bromo derivatives.
  • Limited data on purity and storage conditions suggest further characterization is needed for practical applications .

Structural Implications :

  • Reactivity : The 7-bromo isomer may exhibit slower reaction kinetics in cross-coupling reactions due to steric hindrance near the carbamate group, whereas the 5-bromo derivative could offer more accessible reaction sites .
  • Biological Activity : Positional differences influence binding affinities in drug-receptor interactions. For example, the 7-bromo substituent might enhance selectivity for certain kinase targets .

Comparison with Other tert-Butyl Carbamate Derivatives

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

  • CAS : 1799420-92-0
  • Molecular Formula : C₁₁H₁₆FN₃O₃
  • Molecular Weight : 257.26 g/mol
    Comparison :
  • This pyrimidine-based carbamate lacks the imidazo[1,2-a]pyridine backbone, reducing its utility in reactions requiring fused bicyclic systems.
  • The presence of fluoro and hydroxy groups increases polarity, affecting solubility and logP values compared to brominated analogs .

tert-Butyl (S,Z)-(4-(4-bromothiophen-2-yl)-1,4-dimethyl-6-oxotetrahydropyrimidin-2(1H)-ylidene)carbamate

  • CAS : 917471-29-5
  • Molecular Formula : C₁₅H₂₀BrN₃O₃S
  • Molecular Weight : 402.31 g/mol
    Comparison :
  • The thiophene and tetrahydropyrimidinone moieties distinguish this compound from imidazo[1,2-a]pyridine derivatives.
  • Its higher molecular weight and sulfur content make it suitable for diverse reactivity profiles, such as metal-catalyzed thiophene functionalization .

Biological Activity

tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a brominated imidazo[1,2-a]pyridine moiety. Its molecular formula is C12H14BrN3O2 , with a molecular weight of approximately 312.17 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and possible therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can act as an inhibitor of various enzymes by binding to their active sites, disrupting normal functions, and potentially leading to therapeutic effects against diseases such as cancer and infections.

Enzyme Inhibition

Studies have shown that compounds with similar structures exhibit significant enzyme inhibition. For instance, the presence of the bromine atom at the 7-position may enhance the compound's ability to interact with target proteins, leading to effective inhibition. The following table summarizes key findings related to its enzyme inhibition activity:

Enzyme Target Inhibition Type IC50 Value (μM) Reference
Protein KinaseCompetitive Inhibition0.5
Cyclooxygenase (COX)Non-competitive Inhibition1.2
Matrix MetalloproteinaseMixed Inhibition0.8

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for development as an anticancer agent. The following case study highlights its effects on cancer cells:

Case Study: Cytotoxicity Against Breast Cancer Cells

  • Objective: To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
  • Method: MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
  • Results: The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM.
  • Conclusion: These findings suggest that this compound could be further explored as a potential anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may also exhibit antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, making them candidates for further investigation in infectious disease treatment.

The synthesis of this compound typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This process allows for the formation of the carbamate linkage essential for its biological activity.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Substitution Reactions: The bromine atom can be replaced with other nucleophiles.
  • Hydrolysis: The carbamate group can hydrolyze under acidic or basic conditions.

The ability to modify the compound through these reactions opens avenues for enhancing its biological activity.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Bromination of the imidazo[1,2-a]pyridine core using reagents like NBS (N-bromosuccinimide) or Br₂ in a solvent such as DCM or THF under inert atmosphere.
  • Step 2 : Carbamate protection of the amine group using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or TEA) .
  • Key Variables : Temperature (0–25°C), reaction time (4–24 hours), and stoichiometry (1.1–1.5 eq brominating agent).
  • Example Data :
StepReagentSolventTemp (°C)Yield (%)
BrominationNBSDCM0 → 2565–75
Boc ProtectionBoc₂OTHF2580–85
  • Challenges : Competing side reactions (e.g., over-bromination) require precise stoichiometric control.

Q. How can the purity and structure of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of bromination and Boc group integration.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or substitution patterns (e.g., confirming the 7-bromo position) .
    • Troubleshooting : Discrepancies in melting points or spectral data may indicate residual solvents or byproducts; use column chromatography (silica gel, hexane/EtOAc) for purification.

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines :

  • Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the Boc group.
  • Avoid exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can coupling reactions involving the 7-bromo group be optimized for diverse functionalization?

  • Experimental Design :

  • Suzuki-Miyaura Cross-Coupling : Screen palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) and bases (K₂CO₃, Cs₂CO₃) in solvents like DME/H₂O .
  • DoE (Design of Experiments) : Vary parameters (temperature: 80–110°C; ligand: XPhos vs. SPhos) to identify optimal conditions using response surface modeling .
    • Data Analysis : Monitor reaction progress via TLC/GC-MS. Conflicting yields between studies may arise from trace oxygen/water; use rigorous degassing protocols.

Q. How to resolve contradictions in reported reactivity of the bromoimidazo[1,2-a]pyridine scaffold?

  • Case Study : Discrepancies in nucleophilic substitution rates (SNAr vs. radical pathways).

  • Hypothesis Testing : Conduct kinetic studies under varying conditions (polar aprotic vs. protic solvents).
  • Cross-Validation : Compare DFT calculations (e.g., Fukui indices for electrophilicity) with experimental data .

Q. What strategies mitigate decomposition during catalytic applications (e.g., photocatalysis)?

  • Preventive Measures :

  • Add radical scavengers (TEMPO) to suppress undesired side reactions.
  • Use low-temperature UV/Vis spectroscopy to track degradation intermediates .

Methodological Notes

  • Synthetic Optimization : Prioritize reproducibility by documenting batch-specific variables (e.g., solvent lot, catalyst age).
  • Data Integrity : Cross-reference spectral data with databases (PubChem, Reaxys) and published crystallographic reports .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Reactant of Route 2
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tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate

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